Cas no 89427-17-8 (5-bromo-4,6-dichloro-2-(trifluoromethyl)-1H-benzimidazole)

5-bromo-4,6-dichloro-2-(trifluoromethyl)-1H-benzimidazole structure
89427-17-8 structure
Product Name:5-bromo-4,6-dichloro-2-(trifluoromethyl)-1H-benzimidazole
CAS No:89427-17-8
MF:C8H2BrCl2F3N2
MW:333.920089244843
CID:1941481
PubChem ID:55955
Update Time:2025-04-21

5-bromo-4,6-dichloro-2-(trifluoromethyl)-1H-benzimidazole Chemical and Physical Properties

Names and Identifiers

    • 5-bromo-4,6-dichloro-2-(trifluoromethyl)-1H-benzimidazole
    • 5-Bromo-4,6-dichloro-2-(trifluoromethyl)benzimidazole
    • DTXSID20237679
    • BENZIMIDAZOLE, 5-BROMO-4,6-DICHLORO-2-(TRIFLUOROMETHYL)-
    • 89427-17-8
    • DTXCID20160170
    • Inchi: 1S/C8H2BrCl2F3N2/c9-4-2(10)1-3-6(5(4)11)16-7(15-3)8(12,13)14/h1H,(H,15,16)
    • InChI Key: TZMJKLIIGWZDMN-UHFFFAOYSA-N
    • SMILES: BrC1C(=CC2=C(C=1Cl)N=C(C(F)(F)F)N2)Cl

Computed Properties

  • Exact Mass: 331.873051
  • Monoisotopic Mass: 331.873051
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 0
  • Complexity: 279
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4
  • Topological Polar Surface Area: 28.7

Experimental Properties

  • Density: 1.979
  • Boiling Point: 398.8°C at 760 mmHg
  • Flash Point: 195°C
  • Refractive Index: 1.617

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